2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide - 1448071-58-6

2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Catalog Number: EVT-2845332
CAS Number: 1448071-58-6
Molecular Formula: C18H17ClN4O
Molecular Weight: 340.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one []

  • Compound Description: This compound is a polyheterocyclic molecule synthesized using a multi-step process involving a Ugi-Zhu reaction, aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration. []

2. (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives []

  • Compound Description: This series of compounds, particularly 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5a) and 2-(2-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5c), exhibited promising cytotoxic activity against MCF-7 breast cancer cells. These compounds induced cell cycle arrest in the EGFR phase, indicating potential as anticancer agents. []

3. 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid (L) and dichloridobis(4-{[3-(pyridin-2-yl-κN)-1H-pyrazol-1-yl-κN2]methyl}benzoic acid)copper(II) methanol sesquisolvate hemihydrate ([CuCl2L2]·1.5CH3OH·0.5H2O) []

  • Compound Description: The copper (II) complex, synthesized using L as the ligand, exhibited intriguing biological activity as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 0.51 µM. Additionally, the complex demonstrated significant antiproliferative activity against MCF7 breast cancer cells, comparable to cisplatin. []

4. bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate []

  • Compound Description: This compound is a charge-neutral, low-spin iron(II) complex characterized by a moderately distorted pseudo-octahedral coordination environment around the metal ion. The crystal packing is stabilized by weak C—H⋯N, C—H⋯C hydrogen bonds, and C—H⋯π interactions. []

5. 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-8H-indeno[1,2-d]thiazole []

  • Compound Description: This molecule features a central pyrazole ring with chlorophenyl and fluorophenyl substituents. It also includes an indenothiazolyl moiety, highlighting the incorporation of sulfur-containing heterocycles in related compounds. []

6. bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate []

  • Compound Description: Similar to compound #4, this compound is also a low-spin iron(II) complex with a pseudo-octahedral coordination environment. The crystal packing is characterized by C—H⋯N, C—H⋯C hydrogen bonds, and C—H⋯π interactions. []

7. 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388) []

  • Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. It demonstrated significant antifibrotic activity in preclinical models. []

8. (S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate []

  • Compound Description: This compound showed promising antibacterial activity and a good safety profile. Its phosphate salt demonstrated high water solubility, which is beneficial for in vivo studies. []

9. N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) []

  • Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist that demonstrated efficacy in lowering glucose levels in preclinical models. Its discovery involved the optimization of a lead compound to improve its binding affinity, selectivity, and pharmacokinetic properties. []

10. 2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012) []

  • Compound Description: OSU-03012 is a phosphoinositide-dependent protein kinase-1 (PDK-1) small-molecule inhibitor. It was found to inhibit YB-1 (Y-box binding protein-1) and subsequently reduce EGFR (epidermal growth factor receptor) expression in basal-like breast cancer cells. []

11. N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide []

  • Compound Description: This compound contains a chlorophenyl-substituted pyrazole ring connected to a thiazole ring. The presence of nitrophenyl and propan-2-yl substituents adds to the structural complexity and potential for diverse biological activity. []

12. 5-[(1, 5-Dimethyl-3-oxo-2-Phenyl-2, 3-Dihydro-1H-Pyrazol-4-yl) Diazenyl]-1-Ethyl-6-Hydroxy-4-Methyl-2-oxo-1, 2-Dihydropyridine-3-Carbonitrile []

  • Compound Description: This compound acts as an N-heteroaromatic ligand, forming complexes with transition metals. These complexes exhibited antimicrobial, antimycobacterial, and cytotoxic activities. The metal complexes, except for the Zn(II) complex, adopted an octahedral geometry, while the Zn(II) complex exhibited a tetrahedral geometry. []

13. (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1, 2, 3-triazole-4-carbohydrazide []

  • Compound Description: This molecule features a chlorophenyl-substituted pyrazole ring connected to a triazole ring through a methylene bridge. The molecule also contains a carbohydrazide group, suggesting potential biological activity. []

14. 3-(pyridin-2-yl)-1H-pyrazol- 1-yl]propanamide []

  • Compound Description: This compound serves as a ligand, coordinating with metal ions. It can act as a bridging or chelating ligand and has been investigated for its role in constructing coordination polymers. []

15. 1-(Pyridin-4-yl)pyrrolidine-2-one derivatives, particularly 4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide []

  • Compound Description: This class of compounds, particularly the specific derivative mentioned, has shown potent antimalarial activity, potentially targeting prolyl-tRNA synthetase. Studies on its enantiomers revealed differences in antimalarial potency. []

16. 2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole derivatives []

  • Compound Description: This group of compounds was synthesized and evaluated for antimicrobial, antioxidant, and antitubercular activities. The study also explored the structure-activity relationships of these derivatives. []

17. 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide []

  • Compound Description: This compound is structurally similar to compound #11 and also contains a chlorophenyl-substituted pyrazole ring. The presence of a benzenesulfonamide group suggests potential interactions with enzymes or receptors. []

18. 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide []

  • Compound Description: This compound acts as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It displayed favorable pharmacokinetic properties and increased cerebrospinal fluid glycine concentrations in preclinical studies. []

19. 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one []

  • Compound Description: This compound, featuring a chlorophenyl-substituted pyrazole ring linked to a furanone ring, was synthesized and evaluated for its antibacterial, antifungal, and anticancer activities. The synthesis involved condensation and subsequent reactions with various reagents. []

20. 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline []

  • Compound Description: This chiral secondary amine, synthesized through a reduction reaction, serves as a building block in organic synthesis. Its structure was characterized using spectroscopic methods and X-ray diffraction. []

21. N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives []

  • Compound Description: These compounds were synthesized and assessed for their antibacterial activity. The synthesis involved a multi-step process, including a Grignard reaction and cyclization steps. []
  • Compound Description: This compound, featuring a pyrazole ring linked to furan and benzofuran moieties, was investigated for its potential herbicidal and fungicidal activities. []

23. N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives []

  • Compound Description: These derivatives, inspired by CA-4 analogues and indoles, were synthesized and evaluated for their ability to inhibit tubulin polymerization. They exhibited antiproliferative effects against various cancer cell lines. []

24. N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide compounds and N‐phenyl‐2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide []

  • Compound Description: These compounds represent a series of 1,2,4-triazole-based derivatives synthesized and evaluated for their α-glucosidase inhibitory potential. The research aimed to identify compounds with enhanced activity compared to the positive control, acarbose. []

25. 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide []

  • Compound Description: This research focuses on the same compound as #10 (OSU-03012) and provides a correction to previously published data. []

26. 4-(1H-pyrazol-1-yl)pyrimidine derivatives []

  • Compound Description: This research explores a series of 4-(1H-pyrazol-1-yl)pyrimidine derivatives designed and synthesized as potential herbicides. The study evaluated their herbicidal activities, revealing significant inhibitory effects on weed growth. []

27. (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337) []

  • Compound Description: AMG 337 is a potent and selective inhibitor of the MET receptor tyrosine kinase. It exhibits desirable pharmacokinetic properties and robust antitumor activity in preclinical models, making it a promising candidate for cancer treatment. []

28. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol (1/1) []

  • Compound Description: This research investigates the co-crystallization of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide and naphthalene-2,3-diol, forming a 1:1 molar stoichiometry complex. The study explored the hydrogen bonding interactions between the two components. []

29. Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

  • Compound Description: This compound, featuring a chlorophenyl-substituted pyrazole ring linked to a tetrahydropyrimidine ring, highlights the incorporation of various heterocycles alongside the pyrazole core. []

30. 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033) []

  • Compound Description: MK-8033 is a dual inhibitor of the c-Met and Ron receptor tyrosine kinases, designed to minimize time-dependent inhibition of CYP3A4, a crucial drug-metabolizing enzyme. This compound exhibits a unique binding preference for the activated state of c-Met. []

31. 3-(1H-pyrazol-4-yl)-5-(pyridin-2-yl)-1,2,4-triazole []

  • Compound Description: This compound acts as a ligand in a new zinc(II) coordination polymer. The resulting compound exhibits a 2D layer structure and displays luminescent properties. []

32. 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide []

  • Compound Description: This compound, combining structural features from indibulin and combretastatin, known anti-mitotic agents, displayed cytotoxic activity against breast cancer cell lines with good selectivity over normal cells. []

33. (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487) []

  • Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibited dose- and time-dependent pharmacokinetics in human subjects, primarily due to an inhibitory metabolite that affects its metabolism. []

Properties

CAS Number

1448071-58-6

Product Name

2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

IUPAC Name

2-(2-chlorophenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide

Molecular Formula

C18H17ClN4O

Molecular Weight

340.81

InChI

InChI=1S/C18H17ClN4O/c19-16-4-2-1-3-15(16)13-18(24)21-10-12-23-11-7-17(22-23)14-5-8-20-9-6-14/h1-9,11H,10,12-13H2,(H,21,24)

InChI Key

ISNLLIARKFIBOY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.